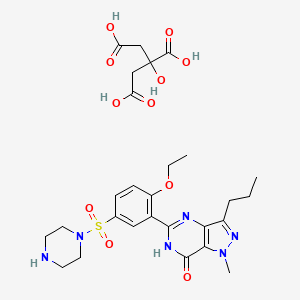
N-Desmethylsildenafil citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-デスメチルシルデナフィル(クエン酸塩)は、よく知られているホスホジエステラーゼタイプ5阻害剤であるシルデナフィルの主要な代謝物です。この化合物は、シルデナフィルが肝臓でN-脱メチル化されると形成されます。N-デスメチルシルデナフィルは薬理活性を保持していますが、親化合物と比較して効力は低くなっています。 N-デスメチルシルデナフィルは、特に勃起不全と肺動脈性高血圧の治療において、シルデナフィルの治療効果に重要な役割を果たします .
2. 製法
合成経路と反応条件: N-デスメチルシルデナフィルの合成は、通常、シルデナフィルのN-脱メチル化を伴います。これは、三臭化ホウ素などの脱メチル化剤を使用するなど、さまざまな化学反応によって達成できます。これらの反応は、制御された条件下で行われます。 反応は通常、最適な収率と純度を確保するために、特定の温度で有機溶媒中で行われます .
工業生産方法: 工業的な設定では、N-デスメチルシルデナフィルの生産は、同様の脱メチル化技術を使用した大規模な化学合成を伴います。プロセスは、効率性、コスト効率、および規制基準への準拠のために最適化されています。 高速液体クロマトグラフィー(HPLC)と質量分析法は、反応を監視し、最終製品の品質を保証するために一般的に使用されます .
3. 化学反応解析
反応の種類: N-デスメチルシルデナフィルは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、ヒドロキシル化代謝物の形成につながる可能性があります。
還元: あまり一般的ではありませんが、還元反応は化学構造を変更する可能性があります。
置換: N-デスメチルシルデナフィルは、特に窒素原子で置換反応に参加できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: ハロゲン化剤またはその他の求電子剤を、適切な条件下で使用します。
主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化誘導体、還元体、置換アナログが含まれ、それぞれ異なる薬理学的特性を持っています .
4. 科学研究への応用
N-デスメチルシルデナフィルは、科学研究においてさまざまな用途を持っています。
化学: シルデナフィルとその代謝物の定量のための分析化学における基準物質として使用されます。
生物学: 特に環状グアノシン一リン酸を含む細胞シグナル伝達経路に対する影響について研究されています。
医学: 勃起不全に加えて、肺動脈性高血圧や特定の神経変性疾患など、他の疾患における治療の可能性について調査されています。
作用機序
N-デスメチルシルデナフィルは、環状グアノシン一リン酸の分解に関与する酵素であるホスホジエステラーゼタイプ5を阻害することにより、その効果を発揮します。この阻害により、環状グアノシン一リン酸のレベルが上昇し、平滑筋の弛緩と血管拡張をもたらします。 この化合物は、主に陰茎の海綿体と肺血管系を標的にし、血流の改善と血管抵抗の低減を促進します .
類似化合物:
シルデナフィル: 効力の高い親化合物。
バルデナフィル: 同様の作用機序を持つ別のホスホジエステラーゼタイプ5阻害剤。
タダラフィル: シルデナフィルと比較して、作用時間が長いことで知られています。
ユニークさ: N-デスメチルシルデナフィルは、シルデナフィルの活性代謝物としての役割により、ユニークです。 他のホスホジエステラーゼタイプ5阻害剤と同様の作用機序を共有していますが、効力が低く、薬物動態プロファイルが異なるため、研究と治療用途に貴重な化合物となります .
生化学分析
Biochemical Properties
N-Desmethylsildenafil citrate exhibits a PDE selectivity profile comparable to that of Sildenafil and an in vitro PDE5 potency roughly half that of the parent medication . It interacts with enzymes such as PDE5, playing a crucial role in biochemical reactions .
Cellular Effects
This compound, like Sildenafil, is involved in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation . It influences cell function by targeting cGMP for degradation, thereby inhibiting sustained vasodilation .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of PDE5, an enzyme responsible for the hydrolysis of cGMP . This leads to an increase in cGMP levels, promoting vasodilation and smooth muscle relaxation .
Temporal Effects in Laboratory Settings
The N-Desmethyl metabolite of Sildenafil is further metabolized, demonstrating a terminal half-life of about 4 hours . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Sildenafil, the parent compound, has shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, which hydrolyzes cGMP, thereby regulating several physiological processes within the body .
Transport and Distribution
This compound is primarily eliminated from the body via urine and feces . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in areas of the cell where PDE5 and cGMP are present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Sildenafil typically involves the N-demethylation of Sildenafil. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of N-desmethyl Sildenafil involves large-scale chemical synthesis using similar demethylation techniques. The process is optimized for efficiency, cost-effectiveness, and adherence to regulatory standards. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the reaction and ensure the quality of the final product .
化学反応の分析
Types of Reactions: N-desmethyl Sildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Though less common, reduction reactions can modify the chemical structure.
Substitution: N-desmethyl Sildenafil can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs, each with distinct pharmacological properties .
科学的研究の応用
N-desmethyl Sildenafil has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sildenafil and its metabolites.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Medicine: Investigated for its therapeutic potential in conditions beyond erectile dysfunction, such as pulmonary arterial hypertension and certain neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
類似化合物との比較
Sildenafil: The parent compound with higher potency.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to Sildenafil.
Uniqueness: N-desmethyl Sildenafil is unique due to its role as an active metabolite of Sildenafil. While it shares a similar mechanism of action with other phosphodiesterase type 5 inhibitors, its reduced potency and distinct pharmacokinetic profile make it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
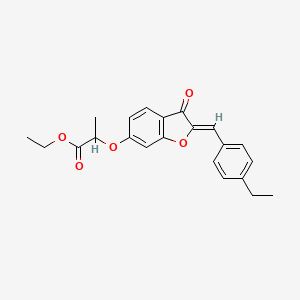
![4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2750493.png)
![2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750494.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)
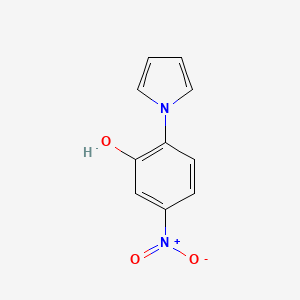
![6-Cyclopropyl-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2750497.png)
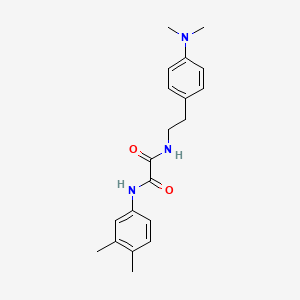
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)
![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)
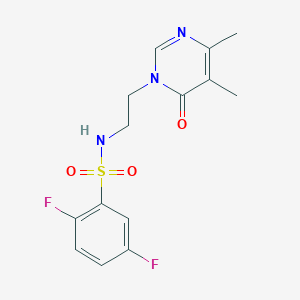
![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)
![methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2750512.png)
